molecular formula C8H6F12O4 B14238557 2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- CAS No. 485399-48-2

2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro-

Katalognummer: B14238557
CAS-Nummer: 485399-48-2
Molekulargewicht: 394.11 g/mol
InChI-Schlüssel: UMMJPMFAQHCBNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- is a chemical compound with the molecular formula C8H6F12O4 and a molecular weight of 394.12 g/mol . It is classified as a per- and polyfluoroalkyl substance (PFAS) and is known for its unique properties due to the presence of multiple fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- typically involves the reaction of tetraethylene glycol with perfluoroalkyl iodides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it highly valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

485399-48-2

Molekularformel

C8H6F12O4

Molekulargewicht

394.11 g/mol

IUPAC-Name

1,1,2,2-tetrafluoro-1-methoxy-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-methoxyethoxy)ethoxy]ethane

InChI

InChI=1S/C8H6F12O4/c1-21-3(9,10)5(13,14)23-7(17,18)8(19,20)24-6(15,16)4(11,12)22-2/h1-2H3

InChI-Schlüssel

UMMJPMFAQHCBNY-UHFFFAOYSA-N

Kanonische SMILES

COC(C(OC(C(OC(C(OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.